Jaspamycin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

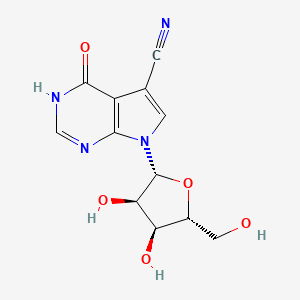

Structure

3D Structure

Properties

IUPAC Name |

7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4O5/c13-1-5-2-16(10-7(5)11(20)15-4-14-10)12-9(19)8(18)6(3-17)21-12/h2,4,6,8-9,12,17-19H,3H2,(H,14,15,20)/t6-,8-,9-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKDKFLFSBDYEDO-WOUKDFQISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=C(N1C3C(C(C(O3)CO)O)O)N=CNC2=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=CNC2=O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Jaspamycin: A Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaspamycin, also known as Jaspamide or Jasplakinolide, is a potent cyclodepsipeptide of significant interest in drug discovery due to its wide range of biological activities, including antifungal, insecticidal, and potent cytotoxic properties. This technical guide provides a comprehensive overview of the natural sources of this compound and detailed methodologies for its isolation and purification.

Natural Sources of this compound

This compound is a marine natural product primarily isolated from sponges of the genus Jaspis. While the sponges serve as the host, recent research has identified symbiotic bacteria as the likely producers of this valuable compound.

-

Primary Host Organisms: Sponges of the genus Jaspis are the most well-documented sources of this compound. Specific species from which this compound has been isolated include:

-

Jaspis splendens

-

Jaspis cf. johnstoni

-

Jaspis diastra

-

Sponges of the genus Auletta have also been reported as a source.

-

-

Symbiotic Producer: The true biosynthetic origin of this compound is attributed to symbiotic bacteria residing within the sponge tissue. Research has pointed to a candidate bacterial genus, Jaspinella , belonging to the phylum Tectomicrobia, as the producer of Jaspamide/Jasplakinolide.[1][2] This highlights the importance of marine microbial symbionts as a source of novel bioactive compounds.

Isolation and Purification of this compound

The isolation of this compound from its natural sponge source is a multi-step process involving extraction, solvent partitioning, and chromatographic purification. The following protocols are a synthesis of methodologies reported in the scientific literature.

Experimental Workflow

Caption: General workflow for the isolation of this compound from sponge material.

Detailed Experimental Protocols

1. Extraction

-

Objective: To extract this compound and other secondary metabolites from the sponge tissue.

-

Protocol:

-

The sponge material (either fresh, frozen, or freeze-dried) is diced or homogenized.

-

The biomass is exhaustively extracted with an organic solvent. Methanol is commonly used for the initial extraction. Alternatively, a direct extraction with ethyl acetate can be performed.

-

The extraction is typically carried out at room temperature with stirring for several hours and repeated multiple times to ensure complete extraction.

-

The solvent is then filtered and concentrated under reduced pressure to yield a crude extract.

-

2. Solvent Partitioning

-

Objective: To separate compounds based on their polarity and enrich the fraction containing this compound.

-

Protocol:

-

The crude methanolic extract is resuspended in a mixture of water and a water-immiscible organic solvent, typically ethyl acetate.

-

The mixture is shaken vigorously in a separatory funnel and allowed to separate.

-

The organic layer (containing the less polar compounds, including this compound) is collected.

-

This process is repeated several times to maximize the recovery of this compound.

-

The combined organic fractions are dried over anhydrous sodium sulfate and concentrated in vacuo to yield a bioactive crude extract.

-

3. Column Chromatography

-

Objective: To perform an initial separation of the components in the crude extract.

-

Protocol:

-

The bioactive crude extract is subjected to column chromatography. A common choice for the stationary phase is Sephadex LH-20, which separates molecules based on size and polarity.

-

The column is eluted with an appropriate solvent system, often methanol or a mixture of dichloromethane and methanol.

-

Fractions are collected and analyzed by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those containing this compound.

-

4. Preparative High-Performance Liquid Chromatography (HPLC)

-

Objective: To purify this compound to homogeneity.

-

Protocol:

-

The this compound-containing fractions from the column chromatography are pooled, concentrated, and subjected to preparative reversed-phase HPLC (RP-HPLC).

-

A C18 column is typically used as the stationary phase.

-

The mobile phase usually consists of a gradient of water and acetonitrile or methanol, often with a modifier like trifluoroacetic acid (TFA).

-

The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.

-

The pure this compound is obtained after removal of the solvent.

-

Data Presentation

Table 1: Reported Yield of this compound from Natural Sources

| Natural Source | Extraction Method | Purification Method | Yield (% of dry weight) | Reference |

| Jaspis splendens | Methanol extraction, Ethyl acetate partitioning | Sephadex LH-20, Preparative RP-HPLC | 0.0013% | [3] |

| Jaspis diastra | Hexane, Ethyl acetate, Methanol extraction | Column Chromatography, Semi-preparative HPLC | Not explicitly quantified in % | [4] |

Signaling Pathways and Logical Relationships

The primary molecular target of this compound is actin. It binds to and stabilizes actin filaments, promoting polymerization and effectively disrupting the dynamic instability of the actin cytoskeleton. This mechanism is central to its cytotoxic effects.

Caption: Simplified mechanism of action of this compound on the actin cytoskeleton.

Conclusion

This compound remains a molecule of high interest for its potent biological activities. Its isolation from marine sponges, with the understanding of its true microbial origin, underscores the vast potential of marine ecosystems for drug discovery. The methodologies outlined in this guide provide a framework for the successful isolation and purification of this compound for further research and development. While the general principles are well-established, optimization of specific parameters will be necessary depending on the source material and available equipment.

References

- 1. Jaspamide/Jasplakinolide Is Synthesized by Jaspinella (Tectomicrobia) Bacteria in Sponges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Two New Jaspamide Derivatives from the Marine Sponge Jaspis splendens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-MS/MS identification and cytotoxic assessment of jaspamide and its congeners from the sponge Jaspis diastra - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Jaspamycin as a Novel MTA3 Inhibitor: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Jaspamycin, a marine-derived natural product, as a potent inhibitor of Metastasis-Associated Protein 3 (MTA3). The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting MTA3 in hepatocellular carcinoma (HCC). This document synthesizes key findings, quantitative data, and detailed experimental protocols from the pivotal study "Discovery of this compound from marine-derived natural product based on MTA3 to inhibit hepatocellular carcinoma progression."[1][2]

Executive Summary

Metastasis-Associated Protein 3 (MTA3) has been identified as a significant regulator in cancer progression, with a notable correlation in liver hepatocellular carcinoma (LIHC).[2] Recent research has pinpointed this compound, a marine-derived compound, as an effective inhibitor of MTA3 activity.[1][2] Through a combination of in silico screening, in vitro cell-based assays, and in vivo animal studies, this compound has demonstrated a clear ability to suppress HCC cell viability and migration by targeting MTA3.[1][2] This guide details the scientific evidence, methodologies, and underlying pathways related to this compound's mechanism of action.

Quantitative Data: this compound's Efficacy

The inhibitory potential of this compound against MTA3 has been quantified through molecular docking and its biological effects measured in a series of preclinical experiments.

Table 2.1: In Silico and In Vitro Efficacy of this compound

| Parameter | Value | Method | Source |

| Binding Affinity to MTA3 | -5.817 kcal/mol | Molecular Docking | [1] |

| Cellular Concentration for Inhibition | 5 nM | In Vitro Cell Culture | [1] |

Table 2.2: In Vivo Tumor Inhibition in HCC Mouse Model

| Treatment Group | Mean Tumor Weight (g) | Mean Tumor Volume (mm³) | Mean Tumor Diameter (mm) | Source | |---|---|---|---| | Saline (Control) | ~1.2 | ~1250 | ~15 |[3] | | This compound | ~0.4 | ~250 | ~8 |[3] | Note: Approximate values are extrapolated from graphical data presented in the source publication. Statistical significance reported as p < 0.001 to p < 0.0001.[3]

Signaling Pathways and Experimental Workflows

The following diagrams, rendered in DOT language, illustrate the proposed signaling pathway of MTA3 in HCC and the experimental workflow used to identify and validate this compound as an MTA3 inhibitor.

MTA3 Signaling in Hepatocellular Carcinoma

Caption: Proposed mechanism of this compound inhibiting MTA3-mediated transcriptional regulation, leading to decreased cell viability and migration in HCC.

Experimental Workflow for this compound Validation

Caption: A stepwise workflow from bioinformatics analysis to in vivo validation of this compound as an MTA3 inhibitor for HCC.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments performed to validate this compound as an MTA3 inhibitor.

Molecular Docking

-

Objective: To identify potential MTA3 inhibitors from a marine-derived natural product library.

-

Protein Preparation: The crystal structure of the MTA3 protein domain involved in binding to gene transcription sites (PDB ID: 2CRG) was utilized. The structure was prepared using UCSF Chimera 1.17.1, which involved hydrogenation, charge calculation, and energy minimization.[1]

-

Ligand Preparation: A library of 38 molecules from marine natural products was prepared for docking.

-

Docking Software: LeDock (win32) with the LePro module was used for generating protein-ligand docking input files.

-

Execution: Molecular docking was performed to calculate the binding scores of the 38 small molecules to the prepared MTA3 protein structure.

-

Selection Criteria: Molecules with a binding score lower than -4.0 kcal/mol, based on Autodock scoring criteria, were selected for further evaluation. This compound was identified with a binding score of -5.817 kcal/mol.[1]

Cell Culture and Reagents

-

Cell Lines: Human HCC cell line HepG2 and murine HCC cell line Hepa1-6 were used.

-

Culture Conditions: Cells were maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified atmosphere with 5% CO2.

Cell Viability Assay

-

Objective: To determine the effect of this compound on the viability of HCC cells.

-

Method: A Cell Counting Kit-8 (CCK-8) assay was likely used, as is standard for such experiments.

-

Procedure:

-

HepG2 and Hepa1-6 cells were seeded in 96-well plates.

-

After cell adherence, they were treated with 5 nM this compound or a vehicle control.

-

Cells were incubated for a specified period (e.g., 24, 48, 72 hours).

-

CCK-8 reagent was added to each well and incubated according to the manufacturer's instructions.

-

The absorbance at 450 nm was measured using a microplate reader to determine the number of viable cells.

-

Cell Migration Assay

-

Objective: To assess the impact of this compound on the migratory capacity of HCC cells.

-

Method: A wound-healing (scratch) assay or a Transwell migration assay was likely performed.

-

Wound-Healing Assay Protocol:

-

Cells were grown to a confluent monolayer in 6-well plates.

-

A sterile pipette tip was used to create a "scratch" or wound in the monolayer.

-

The cells were washed to remove debris and fresh media containing either 5 nM this compound or vehicle control was added.

-

Images of the wound were captured at 0 hours and after a defined time point (e.g., 24 hours).

-

The rate of wound closure was quantified to determine cell migration.

-

MTA3 Knockdown and Overexpression

-

Objective: To confirm that this compound's effects are mediated through MTA3.

-

MTA3 Knockdown:

-

HepG2 and Hepa1-6 cells were transfected with MTA3-specific small interfering RNA (siRNA) or a non-targeting control siRNA (siNC) using a suitable transfection reagent.

-

The efficacy of knockdown was confirmed by methods such as qRT-PCR or Western blotting.

-

Cell viability and migration assays were then performed on the transfected cells.

-

-

MTA3 Overexpression (Rescue Experiment):

-

Cells were co-transfected with an MTA3 overexpression plasmid and treated with this compound.

-

The rationale was to determine if artificially increasing MTA3 levels could counteract the inhibitory effects of this compound.

-

Cell proliferation and migration were assessed post-treatment. The observation that MTA3 upregulation counteracted this compound's effects confirmed MTA3 as a key target.[1][2]

-

In Vivo Animal Study

-

Objective: To evaluate the anti-tumor efficacy of this compound in a live animal model of HCC.

-

Animal Model: BALB/c nude female mice (n=10, 6 weeks old) were used.[1]

-

Tumor Induction: Mice were subcutaneously implanted with Hepa1-6 cells to establish tumors.

-

Treatment Protocol:

-

Once tumors were established, mice were randomly assigned to a control group (receiving saline) or a treatment group (receiving this compound).

-

The dosage for this compound was calculated to be 0.3153 mg/kg.[1] The administration route (e.g., intraperitoneal injection) and frequency were maintained throughout the study.

-

-

Data Collection:

Conclusion and Future Directions

The collective evidence strongly supports this compound as a promising MTA3 inhibitor for the potential treatment of hepatocellular carcinoma. The compound demonstrates a favorable binding affinity to MTA3 and effectively inhibits HCC cell viability and migration in vitro and tumor progression in vivo.[1][2] The rescue experiments involving MTA3 overexpression further solidify MTA3 as a direct and critical target of this compound.[1][2]

Future research should aim to further elucidate the downstream signaling pathways affected by the this compound-MTA3 interaction. Transcriptomic and proteomic studies could reveal the specific genes and proteins whose expression is altered upon MTA3 inhibition. Additionally, further preclinical studies focusing on pharmacokinetic and pharmacodynamic profiling, as well as long-term toxicity assessments, are warranted to advance this compound towards clinical development.

References

Jaspamycin's Impact on Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaspamycin, a naturally occurring cyclic depsipeptide isolated from marine sponges of the Jaspis genus, has emerged as a potent inhibitor of cancer cell proliferation.[1][2] Its unique mechanism of action, primarily targeting the actin cytoskeleton and more recently identified molecular targets, makes it a compound of significant interest in oncology research and drug development. This technical guide provides an in-depth overview of the effects of this compound on cancer cell proliferation, detailing its mechanism of action, summarizing key quantitative data, and providing comprehensive experimental protocols for its study.

Mechanism of Action

This compound exerts its anti-proliferative effects through a multi-faceted mechanism, primarily centered on the disruption of the cellular actin cytoskeleton. It is a potent inducer of actin polymerization and stabilizes pre-existing actin filaments.[3] This interference with the dynamic nature of the actin cytoskeleton disrupts critical cellular processes that are essential for cell division, migration, and invasion, all of which are hallmarks of cancer.[4]

More recently, studies have identified Metastasis-associated protein 3 (MTA3) as a direct target of this compound.[5][6] MTA3 is a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, which plays a crucial role in regulating gene expression.[7] By inhibiting MTA3, this compound can modulate the expression of genes involved in cell proliferation, migration, and survival.[8] This discovery has opened new avenues for understanding the full spectrum of this compound's anticancer activities.

Quantitative Data: Inhibition of Cancer Cell Proliferation

The inhibitory effect of this compound and its close analog, jasplakinolide, on the proliferation of various cancer cell lines has been quantified using IC50 values (the concentration of the drug that inhibits 50% of cell growth). The data presented below is a compilation from multiple studies and highlights the potent activity of these compounds across a range of cancer types.

| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |

| PC-3 | Prostate Carcinoma | Jasplakinolide | 65 | [9] |

| LNCaP | Prostate Carcinoma | Jasplakinolide | 41 | [9] |

| TSU-Pr1 | Prostate Carcinoma | Jasplakinolide | 170 | [9] |

| MDA-MB-231 | Breast Cancer | Jasplakinolide | 555 (after 4h) | [10] |

| 786-0 | Renal Cancer | Jasplakinolide | 20 | [3] |

| CA46 | Burkitt's Lymphoma | Jasplakinolide | 30 | [3] |

| HepG2 | Hepatocellular Carcinoma | This compound | Effective inhibition observed | [11] |

| Hepa1-6 | Hepatocellular Carcinoma | This compound | Effective inhibition observed | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effects of this compound on cancer cell proliferation and its underlying mechanisms.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[2][12][13][14]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assays

1. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of apoptosis.[15][16][17][18][19]

Materials:

-

Cells cultured on coverslips or in chamber slides

-

This compound

-

Fixation solution (e.g., 4% paraformaldehyde)

-

Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)

-

TUNEL reaction mixture (containing TdT enzyme and labeled nucleotides)

-

Fluorescence microscope

Procedure:

-

Treat cells with this compound to induce apoptosis.

-

Fix the cells with the fixation solution.

-

Permeabilize the cells to allow entry of the TUNEL reagents.

-

Incubate the cells with the TUNEL reaction mixture.

-

Wash the cells to remove unincorporated nucleotides.

-

Mount the coverslips and visualize the stained cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.

2. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[20][21][22][23][24]

Materials:

-

Cell lysate from this compound-treated and control cells

-

Caspase-3 substrate (e.g., DEVD-pNA or a fluorogenic substrate)

-

Assay buffer

-

Microplate reader (spectrophotometer or fluorometer)

Procedure:

-

Lyse the treated and control cells to release cellular contents.

-

Incubate the cell lysate with the caspase-3 substrate in the assay buffer.

-

Measure the absorbance or fluorescence of the cleaved substrate using a microplate reader.

-

The increase in signal is proportional to the caspase-3 activity.

Actin Polymerization Assay (Pyrene-Actin Assay)

This assay monitors the polymerization of actin in the presence of this compound.[1][4][25][26]

Materials:

-

Purified G-actin

-

Pyrene-labeled G-actin

-

Polymerization-inducing buffer

-

This compound

-

Fluorometer

Procedure:

-

Prepare a mixture of unlabeled and pyrene-labeled G-actin.

-

Add this compound at various concentrations to the actin mixture.

-

Initiate polymerization by adding the polymerization-inducing buffer.

-

Monitor the increase in fluorescence over time using a fluorometer. The fluorescence of pyrene-actin increases significantly upon incorporation into actin filaments.

Visualizations

Signaling Pathways

Experimental Workflows

References

- 1. Measurement and Analysis of in vitro Actin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. One moment, please... [maciverlab.bms.ed.ac.uk]

- 5. MTA3 regulates malignant progression of colorectal cancer through Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTA3, a Mi-2/NuRD complex subunit, regulates an invasive growth pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. atlasofscience.org [atlasofscience.org]

- 8. Discovery of this compound from marine-derived natural product based on MTA3 to inhibit hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Jasplakinolide's inhibition of the growth of prostate carcinoma cells in vitro with disruption of the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. MTT assay overview | Abcam [abcam.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. broadpharm.com [broadpharm.com]

- 15. pubcompare.ai [pubcompare.ai]

- 16. youtube.com [youtube.com]

- 17. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. TUNEL staining [abcam.com]

- 19. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 20. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 21. biogot.com [biogot.com]

- 22. mpbio.com [mpbio.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vitro Actin Assembly Assays and Purification From Acanthamoeba | Springer Nature Experiments [experiments.springernature.com]

- 26. mullinslab.ucsf.edu [mullinslab.ucsf.edu]

Unveiling Jaspamycin: A Marine-Derived Inhibitor of Hepatocellular Carcinoma

A Technical Guide on the Structural Features, Biological Activity, and Therapeutic Potential of Jaspamycin and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a marine-derived small molecule, has emerged as a promising candidate in the landscape of oncology research, particularly for the treatment of hepatocellular carcinoma (HCC). This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, focusing on its structural characteristics, mechanism of action, and preclinical data. While the definitive chemical structure of this compound remains to be fully elucidated in publicly accessible literature, this guide synthesizes the available information on its molecular properties and biological effects, primarily its role as an inhibitor of the Metastasis-Associated protein 3 (MTA3) signaling pathway. Detailed experimental methodologies and quantitative biological data are presented to facilitate further investigation and drug development efforts.

Introduction

Hepatocellular carcinoma (HCC) represents a significant global health challenge with limited therapeutic options for advanced stages of the disease. The discovery of novel bioactive compounds from natural sources, particularly the marine environment, has opened new avenues for cancer therapy. This compound, a compound identified from marine-derived natural products, has demonstrated potent inhibitory effects on HCC progression by targeting the MTA3 pathway.[1][2][3] This guide aims to consolidate the existing scientific literature on this compound, offering a detailed resource for researchers in the field.

Structural Features of this compound

Despite its promising biological activity, the precise chemical structure of this compound has not been widely disclosed in the available scientific literature. A key publication identifies its molecular weight as 292.25.[1] The absence of a definitive structure, including spectroscopic data (NMR, Mass Spectrometry) and a CAS number, presents a significant challenge in fully characterizing its structure-activity relationships.

Based on its molecular weight and biological origin, it is hypothesized that this compound belongs to a class of nitrogen-containing heterocyclic compounds. Further research into its structural elucidation is imperative for the rational design and synthesis of derivatives with improved pharmacological properties.

Mechanism of Action: Targeting the MTA3 Signaling Pathway

This compound exerts its anti-cancer effects through the inhibition of Metastasis-Associated protein 3 (MTA3).[1][2][3] MTA3 is a component of the nucleosome remodeling and deacetylase (NuRD) complex and plays a crucial role in regulating gene expression involved in cell proliferation, migration, and invasion. In HCC, MTA3 has been identified as a potential therapeutic target.

The interaction of this compound with MTA3 leads to the disruption of its downstream signaling, ultimately inhibiting the viability and migratory capabilities of hepatocellular carcinoma cells. The following diagram illustrates the proposed mechanism of action.

Caption: this compound inhibits MTA3, disrupting downstream signaling and reducing HCC progression.

Biological Activity of this compound

The anti-cancer properties of this compound have been evaluated in preclinical studies using hepatocellular carcinoma cell lines.

In Vitro Studies

This compound has been shown to inhibit the viability and migration of HCC cells.[1][2] The following table summarizes the key biological activity data.

| Cell Line | Assay Type | Parameter | Value | Reference |

| HepG2 | Cell Viability | Concentration | 5 nM | [1] |

| Hepa1-6 | Cell Viability | Concentration | 5 nM | [1] |

| HepG2 | Cell Migration | - | Inhibition Observed | [1] |

| Hepa1-6 | Cell Migration | - | Inhibition Observed | [1] |

Table 1: Summary of In Vitro Biological Activity of this compound.

This compound Derivatives

To date, there is no publicly available information on the synthesis or biological evaluation of this compound derivatives. The elucidation of the core structure of this compound is a prerequisite for initiating medicinal chemistry efforts to generate and test novel analogues.

Experimental Protocols

The following are generalized protocols for assays commonly used to evaluate the biological activity of compounds like this compound.

Cell Viability Assay (CCK8 Assay)

This assay is used to determine the effect of a compound on the proliferation of cancer cells.

Workflow:

References

- 1. Discovery of this compound from marine-derived natural product based on MTA3 to inhibit hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound from marine-derived natural product based on MTA3 to inhibit hepatocellular carcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biosynthesis of Jaspamycin in Marine Sponges

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Jaspamycin, also known as jasplakinolide, is a potent cyclodepsipeptide isolated from marine sponges of the genus Jaspis. Renowned for its significant cytotoxic, antifungal, and insecticidal properties, this compound has garnered considerable interest within the drug development community. This technical guide provides a comprehensive overview of the biosynthesis of this compound, focusing on the genetic and enzymatic machinery responsible for its production. It has been established that this compound is not produced by the sponge itself, but rather by a symbiotic bacterium, a candidate genus named Jaspinella sp., which belongs to the Tectomicrobia.[1][2][3] The biosynthesis is orchestrated by a hybrid Polyketide Synthase (PKS) and Non-Ribosomal Peptide Synthetase (NRPS) pathway, encoded by the "jas" gene cluster.[1][2][3]

This document details the proposed biosynthetic pathway, outlines general experimental protocols for the elucidation of such pathways, presents representative quantitative data from analogous marine natural product systems, and explores potential regulatory signaling pathways. The information is intended to serve as a foundational resource for researchers engaged in the study of marine natural product biosynthesis and the development of novel therapeutic agents.

The this compound Biosynthetic Pathway

This compound is a structurally complex molecule, comprising a tripeptide unit linked to a polyketide chain, forming a 19-membered macrocycle. The tripeptide portion consists of L-alanine, the unnatural D-amino acid 2-bromoabrine, and the rare (R)-β-tyrosine.[4] The polyketide component is a nine-carbon chain with three chiral centers.[4] The biosynthesis of this intricate structure is accomplished through the coordinated action of a series of enzymes encoded within the "jas" biosynthetic gene cluster.

The "jas" gene cluster is a hybrid PKS-NRPS system.[1][2][3] The NRPS modules are responsible for the selection, activation, and condensation of the amino acid precursors, while the PKS modules assemble the polyketide chain from simple carboxylate precursors. The proposed biosynthetic pathway, based on the analysis of the "jas" gene cluster, is as follows:

-

Initiation: The biosynthesis is likely initiated by the loading of an acetate or propionate starter unit onto the first PKS module.

-

Polyketide Chain Elongation: A series of PKS modules iteratively add extender units, likely malonyl-CoA or methylmalonyl-CoA, to the growing polyketide chain. Each module contains specific domains (Ketosynthase, Acyltransferase, and Acyl Carrier Protein) and may also include reductive domains (Ketoreductase, Dehydratase, Enoylreductase) that tailor the beta-keto group of each extension unit.

-

Transfer to NRPS Modules: The completed polyketide chain is then transferred to the first NRPS module.

-

Peptide Assembly: Three NRPS modules are responsible for the incorporation of the three amino acid residues. Each module contains an Adenylation (A) domain for substrate recognition and activation, a Thiolation (T) or Peptidyl Carrier Protein (PCP) domain for tethering the activated amino acid, and a Condensation (C) domain for peptide bond formation. The A-domains of the "jas" NRPS modules are predicted to specifically recognize and activate alanine, tryptophan (which is subsequently brominated and methylated to form 2-bromoabrine), and tyrosine.

-

Cyclization and Release: A terminal Thioesterase (TE) domain catalyzes the cyclization of the linear depsipeptide precursor and its release from the enzymatic assembly line, yielding the final this compound macrocycle.

Data Presentation: Representative Quantitative Analyses

While specific quantitative data for the this compound biosynthetic pathway are not extensively available in the public literature, this section presents representative data from studies of other marine-derived PKS/NRPS natural products to illustrate the types of quantitative analyses that are crucial for understanding and engineering such pathways.

Table 1: Representative Yields of Marine Natural Products from Heterologous Expression

| Natural Product | Original Producer | Heterologous Host | Titer (mg/L) | Reference |

| Marinomycin B | Marinispora sp. | Streptomyces lividans | ~1.5 | Flinspach et al., 2024 |

| Kanamycin A | Streptomyces kanamyceticus | Streptomyces venezuelae | ~25 | Park et al., 2007 |

| Kendomycin B-D | Verrucosispora sp. | Streptomyces coelicolor | ~0.5 | Li et al., 2021 |

| Angumycinones | Streptomyces sp. | Streptomyces albus | 7.1 (Angumycinone Z) | Wang et al., 2022 |

Table 2: Representative Kinetic Parameters of NRPS Adenylation Domains

| Enzyme (Substrate) | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| CotA (ABTS) | 106 ± 11 | 16.8 ± 0.8 | 1.58 x 105 | Martins et al., 2002 |

| CotA (Syringaldazine) | 26 ± 2 | 3.7 ± 0.1 | 1.42 x 105 | Martins et al., 2002 |

| Fungal Protease (FRET peptide) | 5.4 ± 0.4 | 2.5 ± 0.1 | 4.6 x 105 | de Oliveira et al., 2018 |

Table 3: Representative Concentrations of Secondary Metabolites in Marine Sponges

| Sponge Species | Compound(s) | Concentration (% dry weight) | Reference |

| Jaspis splendens | Jaspamide (1) | 0.0013 | Proksch et al., 2009 |

| Jaspis splendens | Jaspamide Q (2) | 0.00001 | Proksch et al., 2009 |

| Jaspis splendens | Jaspamide R (3) | 0.00001 | Proksch et al., 2009 |

| Jaspis diastra | Jaspamide (1) | Not specified (IC50 0.68-2.59 µg/mL) | Luo et al., 2023 |

Experimental Protocols

The elucidation of a complex biosynthetic pathway like that of this compound involves a multi-faceted approach combining molecular genetics, biochemistry, and analytical chemistry. Below are detailed methodologies for key experiments typically employed in such studies.

Identification of the Biosynthetic Gene Cluster (BGC)

Objective: To identify the gene cluster responsible for this compound biosynthesis.

Methodology: Genome Mining

-

DNA Extraction: High-molecular-weight genomic DNA is extracted from the sponge holobiont (Jaspis splendens) or, if culturable, from the symbiotic bacterium (Jaspinella sp.).

-

Genome Sequencing: The extracted DNA is subjected to next-generation sequencing (e.g., Illumina or PacBio) to obtain the whole genome sequence of the symbiont or a metagenome of the sponge microbiome.

-

Bioinformatic Analysis: The sequenced genome is analyzed using bioinformatics tools such as antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative BGCs. The software predicts BGCs based on the presence of signature genes for PKS and NRPS enzymes.

-

Homology Analysis: The predicted PKS and NRPS domains within the putative "jas" cluster are compared to known domains from other characterized biosynthetic pathways (e.g., the chondramide cluster) to predict the precursor molecules and the overall structure of the resulting natural product.

Functional Characterization of Biosynthetic Enzymes

Objective: To determine the function of individual enzymes within the "jas" gene cluster.

Methodology: Heterologous Expression and In Vitro Enzyme Assays

-

Gene Cloning: Individual genes or domains (e.g., adenylation domains) from the "jas" cluster are amplified by PCR and cloned into an appropriate expression vector (e.g., pET series for E. coli).

-

Protein Expression and Purification: The recombinant protein is overexpressed in a suitable host like E. coli BL21(DE3) and purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

Adenylation Domain Specificity: The substrate specificity of A-domains is determined using an ATP-PPi exchange assay with various amino acid substrates or a more sensitive coupled colorimetric/fluorometric assay.

-

PKS Domain Activity: The activity of PKS domains can be assessed through various assays, including radioactive precursor incorporation or mass spectrometry-based analysis of reaction products.

-

Thioesterase Activity: The cyclization and release activity of the TE domain is assayed using a synthetic thioester substrate mimicking the natural linear precursor.

-

Verification of the Biosynthetic Pathway

Objective: To confirm the role of the "jas" gene cluster in this compound production.

Methodology: Heterologous Expression of the Entire BGC

-

BGC Cloning: The entire "jas" gene cluster is cloned into a suitable expression vector (e.g., a cosmid or a BAC). This can be challenging for large gene clusters.

-

Host Selection: A genetically tractable and fast-growing host organism, such as Streptomyces coelicolor or Myxococcus xanthus, is chosen for heterologous expression.

-

Transformation: The expression vector containing the "jas" cluster is introduced into the chosen host.

-

Fermentation and Analysis: The recombinant strain is cultivated, and the culture extract is analyzed by HPLC and LC-MS/MS to detect the production of this compound and its analogues.

Regulation of this compound Biosynthesis: A Hypothetical Signaling Pathway

The regulation of secondary metabolite biosynthesis in symbiotic bacteria is complex and often influenced by environmental cues and host-symbiont interactions. While the specific regulatory network for the "jas" gene cluster has not been elucidated, we can propose a hypothetical signaling pathway based on common regulatory mechanisms in bacteria, such as two-component systems and quorum sensing.

Two-Component Systems: These systems allow bacteria to sense and respond to environmental stimuli. A sensor histidine kinase in the bacterial membrane detects an external signal (e.g., a host-derived molecule or a change in nutrient availability), leading to its autophosphorylation. The phosphate group is then transferred to a response regulator, which often acts as a transcription factor that can bind to the promoter region of the "jas" gene cluster, either activating or repressing its transcription.

Quorum Sensing: This is a cell-density-dependent regulatory mechanism. As the bacterial population grows, they produce and secrete signaling molecules called autoinducers (e.g., N-acyl homoserine lactones or AHLs). Once a threshold concentration of the autoinducer is reached, it binds to a transcriptional regulator, which in turn modulates the expression of target genes, potentially including the "jas" cluster. This could allow for the coordinated production of this compound when the symbiont population reaches a certain density within the sponge host.

Conclusion and Future Perspectives

The biosynthesis of this compound by the marine sponge symbiont Jaspinella sp. represents a fascinating example of the chemical ingenuity of microbial life within complex marine ecosystems. The hybrid PKS-NRPS pathway responsible for its production is a prime target for bioengineering efforts aimed at producing novel this compound analogues with improved therapeutic properties. While significant progress has been made in identifying the "jas" gene cluster, further research is needed to fully characterize the individual enzymes and their catalytic mechanisms. The elucidation of the regulatory networks governing this compound biosynthesis will also be crucial for optimizing its production through metabolic engineering. The methodologies and conceptual frameworks presented in this guide provide a roadmap for future investigations into this and other promising marine natural product biosynthetic pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Jaspamide/Jasplakinolide Is Synthesized by Jaspinella (Tectomicrobia) Bacteria in Sponges - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Item - Jaspamide/Jasplakinolide Is Synthesized by Jaspinella (Tectomicrobia) Bacteria in Sponges - figshare - Figshare [figshare.com]

- 4. researchgate.net [researchgate.net]

Jaspamycin Target Identification and Validation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target identification and validation of Jaspamycin, a marine-derived cyclodepsipeptide with potent biological activities. This compound, often used interchangeably with Jasplakinolide, has long been known for its profound effects on the actin cytoskeleton. More recently, a novel molecular target has been identified, expanding its potential therapeutic applications and underscoring the importance of rigorous target validation in drug discovery. This document details the established and emerging targets of this compound, presents quantitative data on its activity, outlines detailed experimental protocols for target identification and validation, and visualizes the key signaling pathways and experimental workflows.

Identified Molecular Targets of this compound

This compound is now understood to interact with at least two distinct molecular targets, each associated with different cellular outcomes and therapeutic potentials.

Primary Target: Filamentous Actin (F-actin)

The most well-characterized target of this compound is filamentous actin (F-actin), a critical component of the eukaryotic cytoskeleton. This compound is a potent inducer of actin polymerization and a stabilizer of pre-existing actin filaments.[1][2] It binds competitively with phalloidin to a site on F-actin, effectively locking the filament in a polymerized state and disrupting the dynamic equilibrium of actin assembly and disassembly that is essential for numerous cellular processes.[2][3]

The binding of this compound to F-actin has a dissociation constant (Kd) of approximately 15 nM.[2][4][5] This high-affinity interaction leads to a variety of cellular consequences, including the inhibition of cell proliferation, induction of apoptosis, and disruption of cell migration.

Novel Identified Target: Metastasis-Associated Protein 3 (MTA3)

Recent research has identified Metastasis-Associated Protein 3 (MTA3) as a novel target of this compound, particularly in the context of hepatocellular carcinoma (HCC).[6] MTA3 is a component of the Mi-2/NuRD (nucleosome remodeling and deacetylase) complex, which acts as a transcriptional co-regulator.[7] In HCC, MTA3 is considered an oncogene, and its overexpression is correlated with tumor progression and poor prognosis.[8] this compound has been identified as an inhibitor of MTA3 activity, suggesting a new mechanism of action for its anti-cancer effects, independent of its activity on the actin cytoskeleton.[6]

Quantitative Data on this compound Activity

The following tables summarize the available quantitative data for this compound's binding affinity and its inhibitory effects on cancer cell lines.

| Target | Parameter | Value | Reference |

| Filamentous Actin (F-actin) | Dissociation Constant (Kd) | ~15 nM | [2][4][5] |

| Cell Line | Cancer Type | IC50 | Reference |

| PC-3 | Prostate Carcinoma | 35 nM | [2][5] |

| PC-3 | Prostate Carcinoma | 65 nM | [9] |

| LNCaP | Prostate Carcinoma | 41 nM | [9] |

| TSU-Pr1 | Prostate Carcinoma | 170 nM | [9] |

Experimental Protocols for Target Identification and Validation

The identification and validation of this compound's targets have employed a range of biochemical, proteomic, and cell-based assays.

Target Identification: Affinity-Based Proteomics

Affinity purification coupled with mass spectrometry (AP-MS) is a powerful unbiased method to identify the protein binding partners of a small molecule.

Protocol: Affinity Purification of this compound Binding Proteins

-

Probe Synthesis: Synthesize a biotinylated derivative of this compound. This can be achieved by modifying a non-essential position on the this compound molecule with a linker arm attached to biotin. Several synthetic routes for this compound analogs have been published that could be adapted for this purpose.[10][11]

-

Cell Lysate Preparation:

-

Culture cells of interest (e.g., HCC cell line for MTA3 identification, or a cell line sensitive to this compound for F-actin studies) to 80-90% confluency.

-

Harvest cells and lyse in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C to remove insoluble debris.

-

-

Affinity Pulldown:

-

Incubate the clarified cell lysate with the biotinylated this compound probe for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate a separate aliquot of lysate with biotin alone. For competition experiments, pre-incubate the lysate with an excess of non-biotinylated this compound before adding the biotinylated probe.

-

Add streptavidin-coated magnetic beads and incubate for another 1 hour at 4°C.

-

Wash the beads extensively with lysis buffer to remove non-specific binders.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a denaturing elution buffer (e.g., 2% SDS, 50 mM Tris-HCl pH 7.5, 10% glycerol).

-

Reduce the eluted proteins with dithiothreitol (DTT) and alkylate with iodoacetamide.

-

Perform in-gel or in-solution trypsin digestion of the proteins.

-

-

Mass Spectrometry and Data Analysis:

-

Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a protein database search algorithm (e.g., Mascot, Sequest).

-

Compare the proteins identified in the this compound-probe pulldown with the negative control and competition experiments to identify specific binding partners.

-

Target Validation: Cellular and In Vitro Assays

Once a putative target is identified, its engagement and functional relevance must be validated.

Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[12]

-

Cell Treatment:

-

Culture cells in a multi-well plate.

-

Treat the cells with varying concentrations of this compound or a vehicle control for a defined period.

-

-

Thermal Challenge:

-

Heat the plate at a specific temperature (determined empirically for the target protein, e.g., 50-60°C for many proteins) for 3 minutes.

-

Include a non-heated control at room temperature.

-

-

Cell Lysis and Separation of Soluble Fraction:

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble fraction (containing non-denatured proteins) from the aggregated, denatured proteins by centrifugation.

-

-

Protein Detection and Quantification:

-

Detect the amount of the target protein (e.g., actin or MTA3) remaining in the soluble fraction using a specific antibody-based method such as Western blotting or ELISA.

-

-

Data Analysis:

-

Plot the amount of soluble target protein as a function of temperature or this compound concentration. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

-

Protocol: In Vitro Functional Assays

-

Actin Polymerization Assay: Monitor the polymerization of purified G-actin to F-actin in the presence of different concentrations of this compound using a pyrene-actin fluorescence assay. An increase in fluorescence indicates polymerization.

-

MTA3 Activity Assay (Hypothetical): As MTA3 is a transcriptional co-regulator, a functional assay could involve a reporter gene assay where the expression of a known MTA3 target gene (e.g., Snail) is monitored in cells treated with this compound.[7] A decrease in the reporter signal would indicate inhibition of MTA3's repressive function.

Protocol: Cellular Validation Assays

-

Immunofluorescence Microscopy: Treat cells with this compound and visualize the actin cytoskeleton using fluorescently labeled phalloidin. Observe the formation of actin aggregates and stabilization of stress fibers.

-

Cell Viability and Apoptosis Assays: Treat cancer cell lines with a range of this compound concentrations and measure cell viability (e.g., using an MTT assay) and apoptosis (e.g., by measuring caspase-3 activation or using TUNEL staining).[13]

-

Migration/Invasion Assays: Perform wound healing or transwell migration assays to assess the effect of this compound on the migratory and invasive capacity of cancer cells.

-

Target Knockdown/Overexpression: To validate MTA3 as the target, use siRNA to knockdown MTA3 expression and assess if the cells become less sensitive to this compound. Conversely, overexpress MTA3 and determine if this enhances the cellular response to the compound.[6]

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key experimental workflows and the signaling pathways affected by this compound.

Experimental Workflows

Caption: Workflow for Affinity Purification-Mass Spectrometry.

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Signaling Pathways

Caption: this compound-Induced Apoptosis Pathway.

Caption: this compound-Mediated YAP Inactivation Pathway.

Caption: Proposed this compound-MTA3 Signaling Pathway in Cancer.

Conclusion

This compound serves as a compelling case study in the complexities of small molecule target identification and validation. While its interaction with F-actin is well-established and provides a clear mechanism for its potent cytotoxic effects, the recent discovery of MTA3 as a target in hepatocellular carcinoma opens new avenues for its therapeutic application and further research. The methodologies outlined in this guide, from unbiased proteomic screening to cellular target engagement assays, provide a robust framework for elucidating the molecular mechanisms of action of natural products and other bioactive compounds. A thorough understanding of a drug's molecular targets is paramount for the development of safer and more effective therapies.

References

- 1. Jasplakinolide induces primary cilium formation through cell rounding and YAP inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. MTA3 metastasis associated 1 family member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. Jasplakinolide, a cytotoxic natural product, induces actin polymerization and competitively inhibits the binding of phalloidin to F-actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. atlasofscience.org [atlasofscience.org]

- 7. MTA3, a Mi-2/NuRD complex subunit, regulates an invasive growth pathway in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Overexpression of the metastasis-associated gene MTA3 correlates with tumor progression and poor prognosis in hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Jasplakinolide's inhibition of the growth of prostate carcinoma cells in vitro with disruption of the actin cytoskeleton - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of new jasplakinolide (jaspamide) analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Fluorescent Jasplakinolide Analogues for Live-Cell STED Microscopy of Actin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pelagobio.com [pelagobio.com]

- 13. MTA3 regulates malignant progression of colorectal cancer through Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Determining the In Vitro IC50 of Jaspamycin: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaspamycin, a marine-derived natural product, has emerged as a compound of interest in oncological research. Recent studies have identified its potential as a therapeutic agent against hepatocellular carcinoma through the inhibition of Metastasis-Associated Protein 3 (MTA3).[1][2][3] MTA3 is a component of the Nucleosome Remodeling and Deacetylase (NuRD) complex, which acts as a transcriptional corepressor. By inhibiting MTA3, this compound can modulate downstream signaling pathways implicated in cancer progression, including the Wnt signaling pathway and the expression of the transcription factor Snail, a key regulator of the epithelial-to-mesenchymal transition (EMT). This application note provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in vitro, along with an overview of its mechanism of action.

Quantitative Data Summary

While specific IC50 values for this compound are not widely published, a key study demonstrated its efficacy in hepatocellular carcinoma cell lines at a concentration of 5 nM.[1] The following table provides an illustrative example of potential IC50 values for this compound in various cancer cell lines, as would be determined using the protocols described below.

| Cell Line | Cancer Type | Illustrative IC50 (nM) |

| HepG2 | Hepatocellular Carcinoma | 5.2 |

| Hepa1-6 | Hepatocellular Carcinoma | 7.8 |

| MCF-7 | Breast Cancer | 12.5 |

| A549 | Lung Cancer | 21.3 |

| HCT116 | Colon Cancer | 15.7 |

Mechanism of Action: this compound Signaling Pathway

This compound exerts its cytotoxic effects by targeting MTA3, a member of the NuRD complex. Inhibition of MTA3 by this compound leads to the de-repression of Wnt4 transcription. The Wnt signaling pathway plays a crucial role in cell fate, proliferation, and migration. Furthermore, MTA3 is known to regulate the expression of Snail, a pivotal transcription factor that promotes the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis. By inhibiting MTA3, this compound is proposed to suppress EMT and induce apoptosis in cancer cells.

Caption: Proposed signaling pathway of this compound.

Experimental Protocols

The following are detailed protocols for determining the IC50 value of this compound using two common in vitro cytotoxicity assays: the MTT assay and the CCK8 assay.

Protocol 1: MTT Assay for IC50 Determination

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HepG2, Hepa1-6)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Trypsinize and resuspend the cells in fresh medium.

-

Seed the cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 nM to 1000 nM).

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for 48 to 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for another 4 hours at 37°C.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration using the following formula:

-

% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, from the dose-response curve.

-

Protocol 2: CCK-8 Assay for IC50 Determination

The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay based on the bioreduction of a water-soluble tetrazolium salt (WST-8) by dehydrogenases in viable cells to produce a yellow-colored formazan dye.

Materials:

-

This compound

-

Human cancer cell lines (e.g., HepG2, Hepa1-6)

-

Appropriate cell culture medium and supplements

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Follow the same cell seeding procedure as described in the MTT assay protocol.

-

-

This compound Treatment:

-

Follow the same this compound treatment procedure as described in the MTT assay protocol.

-

-

CCK-8 Assay:

-

After the desired incubation period with this compound, add 10 µL of CCK-8 solution to each well of the 96-well plate.

-

Incubate the plate for 1-4 hours in the incubator.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value as described in the MTT assay protocol.

-

Experimental Workflow Diagram

Caption: Workflow for IC50 determination.

References

- 1. Discovery of this compound from marine-derived natural product based on MTA3 to inhibit hepatocellular carcinoma progression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Discovery of this compound from marine-derived natural product based on MTA3 to inhibit hepatocellular carcinoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Jaspamycin for Immunofluorescence Actin Staining: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jaspamycin, also known as Jasplakinolide, is a potent, cell-permeable cyclic peptide isolated from the marine sponge Jaspis johnstoni. It is a valuable tool for investigating actin cytoskeleton dynamics. This compound functions by stabilizing filamentous actin (F-actin) and promoting the polymerization of monomeric actin (G-actin) into filaments.[1][2] This action is similar to that of phalloidin, another widely used F-actin staining agent, with both compounds binding to a similar site on the actin filament.[3][4] However, this compound's cell-permeant nature allows for its use in living cells, although for immunofluorescence applications, it is typically used on fixed and permeabilized cells to achieve high-resolution visualization of the actin cytoskeleton.

These application notes provide detailed protocols for using this compound in immunofluorescence actin staining, summarize key quantitative parameters, and illustrate the experimental workflow and the compound's mechanism of action.

Mechanism of Action

This compound exerts its effects by binding to F-actin, thereby stabilizing the filaments and preventing their depolymerization.[4] It also enhances the rate of actin nucleation, which is the initial step in filament formation.[1] This dual action leads to an overall increase in the cellular content of F-actin. At higher concentrations, this compound can induce the polymerization of G-actin into amorphous masses, which can be a critical consideration during experimental design.[5][6] The stabilization of the actin cytoskeleton by this compound can have significant downstream effects on various cellular processes, including cell motility, proliferation, and apoptosis.[7][8]

Data Presentation

The following table summarizes key quantitative data and experimental conditions for the use of this compound in cellular assays, including immunofluorescence.

| Parameter | Value/Range | Cell Type(s) | Notes | Reference(s) |

| Concentration for Actin Staining | 50 - 200 nM | REF52 cells | Concentration-dependent effects on actin morphology observed. | [5] |

| Concentration for Functional Assays | 100 nM | CTLL-20 cells, Late Endothelial Progenitor Cells (EPCs) | Used to study effects on apoptosis and cell function. | [7][8] |

| Incubation Time | 20 - 90 minutes | General for fixed cells | Similar to protocols for phalloidin staining. | [9] |

| Incubation Time (Functional Assays) | 2 hours - 24 hours | REF52 cells | Time-dependent effects on actin organization. | [5] |

| IC50 for Proliferation Inhibition | ~9 nM | Human Umbilical Vein Endothelial Cells (HUVEC) | Demonstrates potent anti-proliferative effects. | [4] |

| Effect on F-actin/G-actin Ratio | Increases ratio | Rat Visual Cortex | Demonstrates in vivo efficacy in stabilizing F-actin. | [10] |

Experimental Protocols

This section provides a detailed protocol for immunofluorescence staining of F-actin in cultured cells using this compound.

Materials

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Formaldehyde (3.7% in PBS, methanol-free)

-

Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1% Bovine Serum Albumin in PBS)

-

Fluorescently-labeled secondary antibody (if co-staining)

-

Nuclear counterstain (e.g., DAPI or Hoechst)

-

Mounting medium

-

Glass slides and coverslips

-

Cultured cells on coverslips

Protocol

-

Cell Culture and Preparation:

-

Plate cells on sterile glass coverslips in a petri dish or multi-well plate.

-

Culture cells to the desired confluency.

-

Gently wash the cells twice with pre-warmed PBS.

-

-

Fixation:

-

Fix the cells by incubating with 3.7% formaldehyde in PBS for 10-20 minutes at room temperature.[9]

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Permeabilization:

-

Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

-

Wash the cells three times with PBS for 5 minutes each.

-

-

Blocking (Optional but Recommended):

-

To reduce non-specific background staining, incubate the cells with Blocking Buffer for 30-60 minutes at room temperature.

-

-

This compound Staining:

-

Prepare the this compound working solution by diluting the stock solution in Blocking Buffer or PBS to a final concentration of 50-200 nM. The optimal concentration may vary depending on the cell type and should be determined empirically.

-

Incubate the cells with the this compound working solution for 20-90 minutes at room temperature, protected from light.[9]

-

-

Washing:

-

Wash the cells three times with PBS for 5 minutes each to remove unbound this compound.

-

-

Nuclear Counterstaining:

-

Incubate the cells with a nuclear counterstain (e.g., DAPI at 1 µg/mL or Hoechst at 1 µg/mL) in PBS for 5-10 minutes at room temperature.

-

Wash the cells twice with PBS.

-

-

Mounting:

-

Mount the coverslips onto glass slides using an appropriate mounting medium.

-

Seal the edges of the coverslip with nail polish to prevent drying.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore and nuclear stain.

-

Mandatory Visualizations

Signaling and Experimental Workflow Diagrams

Caption: this compound's effect on actin dynamics.

References

- 1. researchgate.net [researchgate.net]

- 2. Actin stabilization by jasplakinolide enhances apoptosis induced by cytokine deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structural insights into actin filament recognition by commonly used cellular actin markers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Actin stabilizing compounds show specific biological effects due to their binding mode - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analyzing Actin Dynamics at the Immunological Synapse - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Actin stabilization by jasplakinolide affects the function of bone marrow-derived late endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phalloidin staining protocol | Abcam [abcam.com]

- 10. iovs.arvojournals.org [iovs.arvojournals.org]

Application Notes and Protocols: Transwell Invasion Assay with Jasplakinolide Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell invasion is a critical process in cancer metastasis, the primary cause of cancer-related mortality. The ability of cancer cells to degrade the extracellular matrix (ECM) and migrate to distant sites is a hallmark of malignant tumors. The actin cytoskeleton, a dynamic network of protein filaments, plays a pivotal role in cell motility and invasion by providing the necessary force for cell movement and morphological changes.

Jasplakinolide is a potent, cell-permeable cyclodepsipeptide derived from a marine sponge. It is a valuable tool for studying actin dynamics as it induces actin polymerization and stabilizes existing actin filaments.[1] By disrupting the dynamic nature of the actin cytoskeleton, Jasplakinolide has been shown to inhibit the proliferation and migration of various cancer cell lines, including those from breast, prostate, and colon cancers.[1][2]

The Transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cells.[3] This assay utilizes a two-chamber system separated by a porous membrane coated with a layer of ECM, such as Matrigel™. Invasive cells are capable of degrading the ECM and migrating through the pores to the lower chamber, typically attracted by a chemoattractant.

This document provides a detailed protocol for performing a Transwell invasion assay to evaluate the inhibitory effects of Jasplakinolide on cancer cell invasion. It includes information on data presentation and visualization of the experimental workflow and the relevant signaling pathways.

Data Presentation

The quantitative data from a Transwell invasion assay with Jasplakinolide treatment can be effectively summarized in a table to allow for easy comparison of the dose-dependent effects of the compound. The following table is a representative example of how to present such data, based on studies showing the dose-dependent inhibition of migration in MDA-MB-231 breast cancer cells.

Table 1: Effect of Jasplakinolide on MDA-MB-231 Cell Invasion

| Jasplakinolide Concentration (nM) | Mean Number of Invading Cells (per field) | Standard Deviation | % Invasion Inhibition |

| 0 (Vehicle Control) | 250 | ± 15 | 0% |

| 10 | 175 | ± 12 | 30% |

| 50 | 95 | ± 8 | 62% |

| 100 | 40 | ± 5 | 84% |

| 200 | 15 | ± 3 | 94% |

Note: The data presented in this table is illustrative and serves as an example of expected results. Actual results may vary depending on the cell line, experimental conditions, and specific protocol used.

Experimental Protocols

Materials and Reagents

-

Transwell inserts with 8.0 µm pore size polycarbonate membrane for 24-well plates

-

24-well tissue culture plates

-

Matrigel™ Basement Membrane Matrix

-

Cancer cell line (e.g., MDA-MB-231, a highly invasive human breast cancer cell line)[4]

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Serum-free cell culture medium

-

Jasplakinolide

-

DMSO (vehicle for Jasplakinolide)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Cotton swabs

-

Methanol or 4% Paraformaldehyde for fixation

-

Crystal Violet staining solution (e.g., 0.5% Crystal Violet in 25% Methanol)

-

Inverted microscope with a camera

Protocol for Transwell Invasion Assay with Jasplakinolide Treatment

This protocol is adapted from standard Transwell invasion assay procedures.[5][6]

Day 1: Coating of Transwell Inserts

-

Thaw Matrigel™ on ice overnight in a 4°C refrigerator.

-

Dilute the Matrigel™ with cold, serum-free medium to a final concentration of 1 mg/mL. Keep all solutions and pipette tips on ice to prevent premature gelation.

-

Carefully add 100 µL of the diluted Matrigel™ solution to the upper chamber of each Transwell insert. Ensure the entire surface of the membrane is covered.

-

Incubate the plate at 37°C for at least 4-6 hours (or overnight) to allow the Matrigel™ to solidify.

Day 2: Cell Seeding and Jasplakinolide Treatment

-

Culture the cancer cells to 70-80% confluency.

-

Starve the cells by incubating them in serum-free medium for 12-24 hours prior to the assay.

-

Prepare a stock solution of Jasplakinolide in DMSO. Further dilute the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 10, 50, 100, 200 nM). Also, prepare a vehicle control with the same final concentration of DMSO.

-

Trypsinize the cells, centrifuge to pellet, and resuspend them in serum-free medium containing the different concentrations of Jasplakinolide or the vehicle control.

-

Count the cells and adjust the concentration to 1 x 10^5 cells/mL.

-

Remove any excess medium from the rehydrated Matrigel™ layer in the Transwell inserts.

-

Add 200 µL of the cell suspension (containing 2 x 10^4 cells) with the respective Jasplakinolide concentration or vehicle control to the upper chamber of the inserts.

-

Add 600 µL of complete medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.

-

Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours. The incubation time should be optimized for the specific cell line being used.

Day 3: Fixation, Staining, and Quantification

-

After the incubation period, carefully remove the Transwell inserts from the wells.

-

Using a cotton swab, gently remove the non-invading cells and the Matrigel™ from the upper surface of the membrane.

-

Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol or 4% paraformaldehyde for 20 minutes at room temperature.

-

Wash the inserts with PBS.

-

Stain the cells by immersing the inserts in Crystal Violet solution for 15-30 minutes at room temperature.

-

Gently wash the inserts with water to remove excess stain and allow them to air dry completely.

-

Once dry, visualize the invading cells under an inverted microscope.

-

Capture images from at least five random fields for each membrane at 100x or 200x magnification.

-

Count the number of stained cells in each field. The data can be expressed as the average number of invading cells per field or as a percentage of the vehicle control.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the Transwell Invasion Assay with Jasplakinolide Treatment.

Signaling Pathway

Caption: Jasplakinolide's Impact on Actin Dynamics and Cell Invasion.

References

- 1. Effects of jasplakinolide on cytotoxicity, cytoskeleton and apoptosis in two different colon cancer cell lines treated with m-THPC-PDT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Real-time label-free three-dimensional invasion assay for anti-metastatic drug screening using impedance sensing [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. Actin stabilization by jasplakinolide enhances apoptosis induced by cytokine deprivation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for CCK-8 Cell Viability Assay with Jaspamycin

For Researchers, Scientists, and Drug Development Professionals

Introduction